molecular formula C12H16O3S B285535 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

Cat. No.: B285535
M. Wt: 240.32 g/mol
InChI Key: KEXNSQSTQQRAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM belongs to the class of chalcone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory activity by inhibiting the expression of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, this compound has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory cytokines. It has also been shown to activate the Nrf2 pathway, which plays a role in the antioxidant response. In addition, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one in lab experiments is its low toxicity and high solubility in organic solvents. This makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its relatively low potency compared to other compounds with similar biological activities. This may limit its use in certain applications.

Future Directions

There are several future directions that could be pursued in the study of 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one. One area of research could focus on the development of more potent derivatives of this compound that exhibit enhanced biological activities. Another area of research could focus on the use of this compound in combination with other compounds to enhance its therapeutic potential. Finally, more studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various disease models.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to modulate various signaling pathways and has a range of biochemical and physiological effects. Although it has some limitations, it has several advantages for use in lab experiments. Future research could focus on the development of more potent derivatives and the elucidation of its mechanism of action in various disease models.

Synthesis Methods

The synthesis of 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one involves the condensation of 3,3-dimethylbutan-2-one with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification by column chromatography.

Properties

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H16O3S/c1-12(2,3)11(13)9-16(14,15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

KEXNSQSTQQRAOM-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C(=O)CS(=O)(=O)C1=CC=CC=C1

Pictograms

Irritant

Origin of Product

United States

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